![molecular formula C18H26N6O3 B2489656 2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 915926-71-5](/img/structure/B2489656.png)
2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of highly specialized chemical entities characterized by their purine-imidazole core, which is often a focal point for pharmaceutical research due to its potential in modulating biological activities through receptor interaction and enzyme inhibition.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical processes, including the construction of the purine-imidazole backbone and subsequent functionalization. For instance, the synthesis of octahydro- and dimethoxy-derivatives of imidazo- and pyrimidinopurines has been explored, demonstrating the intricate steps involved in introducing various substituents to the core structure to yield biologically active molecules (Zagórska et al., 2016).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the compound's interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are utilized to elucidate the arrangement of atoms within the molecule, which is essential for predicting its reactivity and binding properties.
Chemical Reactions and Properties
Chemical reactions involving purinoimidazole derivatives can vary significantly, including hydrolytic ring-opening reactions, as seen in mesoionic purinone analogs, which highlight the compound's reactive nature and potential for further chemical transformations (Coburn & Taylor, 1982).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are pivotal for the practical handling of the compound, especially in a laboratory setting. These properties are determined through empirical studies and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the presence of functional groups, define the compound's applications in synthesis and its potential biological activities. The design and synthesis of compounds bearing the N-(2-morpholinoethyl) group and a substituted imidazole segment on a naphthoquinone skeleton, for instance, showcase the targeted modification of chemical properties to achieve desired biological effects (Liu et al., 2018).
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Enzymatic Activity
The compound has been evaluated for its receptor affinity and inhibitory potencies against specific enzymes. Studies have shown that derivatives of imidazo- and pyrimidino[2,1-f]purines exhibit significant biological activity, including interactions with serotonin and dopamine receptors, as well as inhibitory effects on phosphodiesterases PDE4B1 and PDE10A. These properties suggest potential applications in the design of therapeutic agents targeting neurological and psychiatric disorders (Zagórska et al., 2016).
Anticancer Activity
Further research into structurally similar compounds, such as those containing the naphtho[2,3-d]imidazole-4,9-dione scaffold with morpholine groups, has revealed promising antiproliferative activities against various cancer cell lines. This suggests that the compound , with its unique structural features, may hold potential for the development of new anticancer agents (Liu et al., 2018).
Synthesis and Chemical Properties
The compound’s synthesis and chemical properties have been explored to understand its reactivity and potential for further chemical modifications. The synthesis of related compounds involves reactions with morpholine, showcasing the feasibility of generating a variety of derivatives for further biological evaluation. This area of research underlines the compound's versatility in chemical synthesis and the potential for discovering new biological activities (Mondal et al., 2017).
Eigenschaften
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-5-22-16(25)14-15(20(4)18(22)26)19-17-23(12(2)13(3)24(14)17)7-6-21-8-10-27-11-9-21/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOVHVAVXBXRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CCN4CCOCC4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615272 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

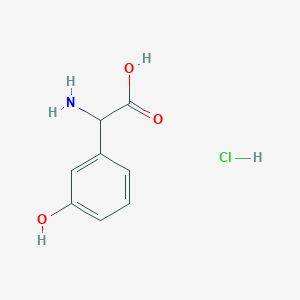
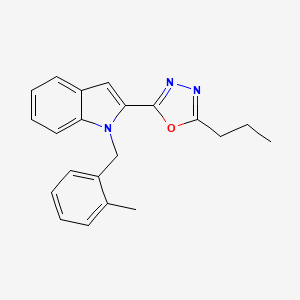
![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)
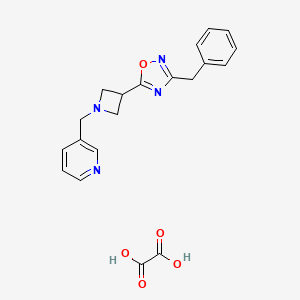
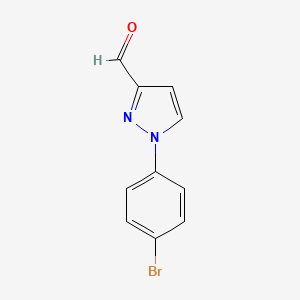
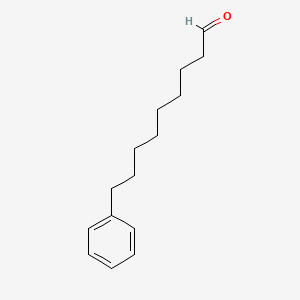

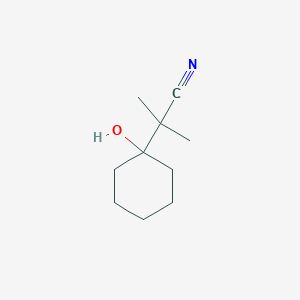


![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)